![molecular formula C7H11BrO B13454124 6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
6-(Bromomethyl)-1-oxaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and an oxaspiro ring system makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring . The resulting intermediate is then subjected to further reactions to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol as starting materials can facilitate large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spiro compounds, while oxidation reactions can produce spiro ketones or alcohols .
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-1-oxaspiro[3.3]heptane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxaspiro ring system provides structural stability and rigidity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes, used in material science.
Uniqueness
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a versatile site for further chemical modifications. Its spirocyclic structure also imparts distinct physicochemical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
6-(bromomethyl)-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5H2 |
Clave InChI |
ZBRYQOZJQAGNLE-UHFFFAOYSA-N |
SMILES canónico |
C1COC12CC(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13454043.png)

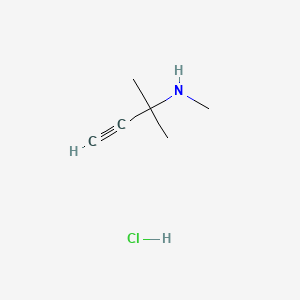
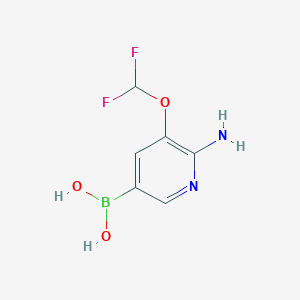
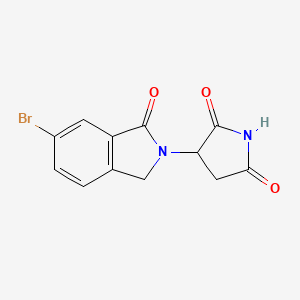

amine hydrochloride](/img/structure/B13454074.png)
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
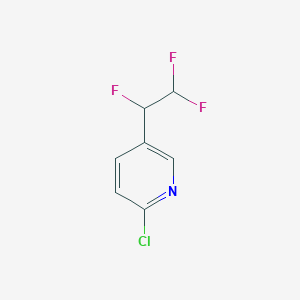
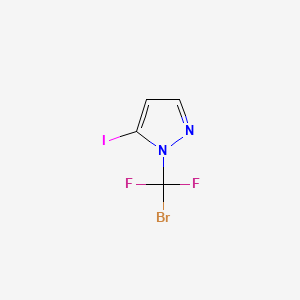
![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
